2-Hexyl-1,3,2-dioxaphosphorinane 2-oxide
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Overview
Description
2-Hexyl-1,3,2-dioxaphosphorinane 2-oxide is an organophosphorus compound that belongs to the class of 1,3,2-dioxaphosphorinane oxides. These compounds are characterized by a six-membered ring containing phosphorus, oxygen, and carbon atoms. The presence of the phosphorus atom in the ring imparts unique chemical properties to these compounds, making them valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hexyl-1,3,2-dioxaphosphorinane 2-oxide typically involves the reaction of hexyl alcohol with a suitable phosphorus-containing reagent. One common method is the reaction of hexyl alcohol with phosphorus trichloride (PCl3) in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate phosphorochloridate, which then undergoes cyclization to form the desired 1,3,2-dioxaphosphorinane ring structure.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as distillation or recrystallization are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-Hexyl-1,3,2-dioxaphosphorinane 2-oxide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides or phosphonic acids.
Reduction: Reduction reactions can convert the compound to phosphines or phosphites.
Substitution: The phosphorus atom in the ring can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as amines, alcohols, or thiols can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield phosphine oxides, while substitution reactions can produce a variety of phosphonate esters or phosphorothioates.
Scientific Research Applications
2-Hexyl-1,3,2-dioxaphosphorinane 2-oxide has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Medicine: Research is ongoing to explore its use in drug development, particularly for its potential antitumor properties.
Industry: It is used in the production of flame retardants, plasticizers, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 2-Hexyl-1,3,2-dioxaphosphorinane 2-oxide involves its interaction with molecular targets such as enzymes or receptors. The phosphorus atom in the compound can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to inhibition or modulation of their activity. This mechanism is particularly relevant in its potential antitumor activity, where it may inhibit key enzymes involved in cell proliferation.
Comparison with Similar Compounds
Similar Compounds
- 2-Hydroxy-1,3,2-dioxaphosphorinane 2-oxide
- 2-Methoxy-1,3,2-dioxaphosphorinane 2-oxide
- 2-Chloro-1,3,2-dioxaphosphorinane 2-oxide
Uniqueness
2-Hexyl-1,3,2-dioxaphosphorinane 2-oxide is unique due to the presence of the hexyl group, which imparts specific hydrophobic properties and influences its reactivity and interaction with biological targets. This makes it distinct from other similar compounds that may have different alkyl or functional groups attached to the phosphorus atom.
Properties
CAS No. |
122833-42-5 |
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Molecular Formula |
C9H19O3P |
Molecular Weight |
206.22 g/mol |
IUPAC Name |
2-hexyl-1,3,2λ5-dioxaphosphinane 2-oxide |
InChI |
InChI=1S/C9H19O3P/c1-2-3-4-5-9-13(10)11-7-6-8-12-13/h2-9H2,1H3 |
InChI Key |
YKTULDYTDKUREB-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCP1(=O)OCCCO1 |
Origin of Product |
United States |
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